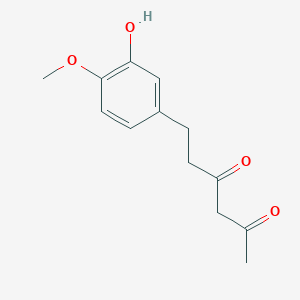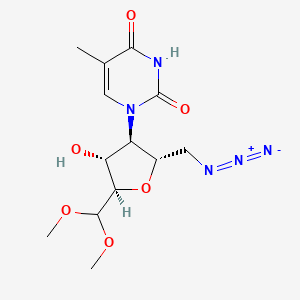
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose typically involves multiple steps, starting from a suitable sugar precursor. The key steps may include:
Protection of hydroxyl groups: Using protecting groups to mask the hydroxyl functionalities.
Azidation: Introduction of the azido group at the 6-position.
Formation of the anhydro bridge: Cyclization to form the 2,5-anhydro structure.
Introduction of the pyrimidinyl group: Coupling with a pyrimidine derivative.
Dimethyl acetal formation: Protection of the aldehyde group as a dimethyl acetal.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the azido group to an amine.
Substitution: Nucleophilic substitution reactions at the azido group or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Staudinger reduction with triphenylphosphine.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a precursor for antiviral or anticancer agents.
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Materials Science: In the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-L-mannose: Lacks the dimethyl acetal group.
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(ethyl acetal)-L-mannose: Contains an ethyl acetal instead of a dimethyl acetal.
Uniqueness
The presence of the dimethyl acetal group in 2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose may confer unique reactivity and stability compared to its analogs.
Eigenschaften
Molekularformel |
C13H19N5O6 |
|---|---|
Molekulargewicht |
341.32 g/mol |
IUPAC-Name |
1-[(2S,3R,4R,5R)-2-(azidomethyl)-5-(dimethoxymethyl)-4-hydroxyoxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N5O6/c1-6-5-18(13(21)16-11(6)20)8-7(4-15-17-14)24-10(9(8)19)12(22-2)23-3/h5,7-10,12,19H,4H2,1-3H3,(H,16,20,21)/t7-,8-,9+,10+/m0/s1 |
InChI-Schlüssel |
YDCDJYVMXCQQTH-AXTSPUMRSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](O[C@H]([C@@H]2O)C(OC)OC)CN=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(OC(C2O)C(OC)OC)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)
![3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B15169924.png)

![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)

![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)
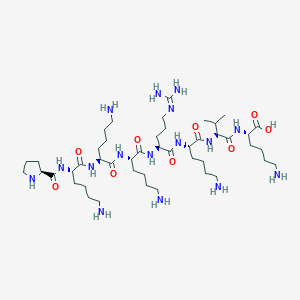
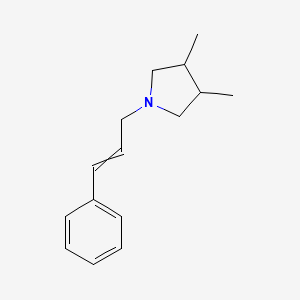
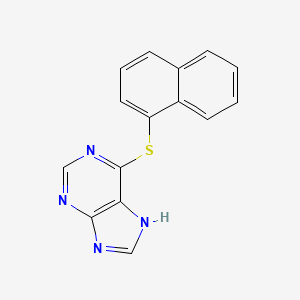
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
